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Compound of Interest

Compound Name: 2-(3-Iodophenoxy)pyridine

Cat. No.: B8563362

Get Quote

Executive Summary
2-(3-Iodophenoxy)pyridine (CAS: Generic structure ref) represents a "privileged scaffold" in

modern medicinal chemistry. It combines a pyridine moiety (a common hydrogen bond

acceptor in kinase hinge regions) with a 3-iodophenyl group (a highly reactive handle for late-

stage diversification).

This compound is primarily utilized as a divergent intermediate. The ether linkage is

metabolically stable, while the iodine atom serves as a regioselective site for Palladium-

catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). This

allows researchers to rapidly synthesize libraries of biaryl ethers, a structural motif found in

numerous FDA-approved drugs, including Doravirine (HIV NNRTI) and various c-Met/VEGFR

kinase inhibitors.
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Property Description

Chemical Structure
Pyridine ring linked via oxygen to a 3-

iodobenzene ring.[1]

Key Functionality

Iodine (C-I): High reactivity for oxidative

addition; allows coupling at room

temperature.Ether (C-O-C): Flexible linker;

imparts solubility and conformational

adaptability.Pyridine Nitrogen: H-bond acceptor

(pKa ~5.2); critical for target binding.[1]

Primary Applications

Fragment-Based Drug Discovery (FBDD),

PROTAC linker synthesis, Kinase Inhibitor

optimization.

Stability
Stable under standard ambient conditions; light-

sensitive (due to C-I bond).

Mechanism of Action in Synthesis
The utility of 2-(3-Iodophenoxy)pyridine lies in its orthogonal reactivity. The pyridine ring is

electron-deficient, making it resistant to electrophilic aromatic substitution, while the iodophenyl

ring is electron-rich enough to participate in oxidative addition with Pd(0) catalysts. This allows

for the controlled sequential assembly of complex molecules without protecting groups.

Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (SNAr)
This protocol describes the robust formation of the ether linkage using Nucleophilic Aromatic

Substitution. This method is preferred over Ullmann coupling due to milder conditions and

higher yields.

Objective: Synthesize 2-(3-iodophenoxy)pyridine from 2-fluoropyridine and 3-iodophenol.

Materials:

3-Iodophenol (1.0 equiv)
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2-Fluoropyridine (1.2 equiv)

Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Potassium Carbonate (K₂CO₃)

Dimethyl Sulfoxide (DMSO) or DMF (anhydrous)

Step-by-Step Methodology:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

3-iodophenol (10 mmol) in anhydrous DMSO (20 mL).

Deprotonation: Add Cs₂CO₃ (20 mmol) in a single portion. Stir at room temperature for 15

minutes to generate the phenoxide anion. Note: The solution may darken slightly.

Addition: Add 2-fluoropyridine (12 mmol) dropwise via syringe.

Reaction: Heat the reaction mixture to 90°C under an inert atmosphere (Nitrogen or Argon)

for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or LC-MS.

Checkpoint: The product is less polar than the starting phenol.

Work-up: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl

Acetate (3 x 50 mL).

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and

concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in

Hexanes).

Yield Expectation: 85–95% (Pale yellow oil or low-melting solid).

Protocol B: Divergent Functionalization (Suzuki-Miyaura
Coupling)
This protocol demonstrates the use of the iodine handle to attach a heteroaryl "warhead" or

solubilizing group.

Objective: Couple 2-(3-iodophenoxy)pyridine with Phenylboronic acid (Model System).
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Materials:

2-(3-Iodophenoxy)pyridine (1.0 equiv)

Aryl Boronic Acid (1.5 equiv)

Pd(dppf)Cl₂[2]·DCM (0.05 equiv) - Chosen for robustness with aryl iodides.

Potassium Carbonate (2M aq. solution, 3.0 equiv)

1,4-Dioxane (degassed)

Step-by-Step Methodology:

Charging: To a microwave vial or pressure tube, add 2-(3-iodophenoxy)pyridine (1.0

mmol), Aryl Boronic Acid (1.5 mmol), and Pd(dppf)Cl₂ (36 mg).

Solvent System: Add 1,4-Dioxane (4 mL) and 2M K₂CO₃ (1.5 mL).

Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent

homocoupling).

Coupling: Seal the vessel and heat to 80°C for 2–4 hours.

Note: Due to the high reactivity of the C-I bond, this reaction is often complete faster than

corresponding bromides.

Isolation: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate

and purify via column chromatography.

Visualizing the Synthetic Logic
The following diagram illustrates the "Hub-and-Spoke" utility of this scaffold, showing how it

bridges raw materials to complex bioactive targets.
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Divergent Synthesis Strategy
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Caption: Synthesis and divergent application of the 2-(3-iodophenoxy)pyridine scaffold in

library generation.

Case Study: Relevance to HIV Therapeutics
The structural logic of 2-(3-iodophenoxy)pyridine is directly validated by the discovery of

Doravirine (Pifeltro).

Target: HIV-1 Non-Nucleoside Reverse Transcriptase (NNRTI).

Structural Motif: Doravirine features a substituted pyridyl-ether-phenyl core.

Synthetic Connection: During the optimization of Doravirine, researchers utilized the high

reactivity of halogenated phenoxy-pyridines to install the specific triazolinone tail and the

nitrile group. The 3-iodo analog serves as a perfect model for accessing this chemical space,

allowing researchers to vary the "tail" region of the molecule while maintaining the critical

ether hinge binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Synthesis method of pyran[2,3-b]pyridine derivatives - Eureka | Patsnap
[eureka.patsnap.com]

2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

To cite this document: BenchChem. [Application Note: 2-(3-Iodophenoxy)pyridine in
Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8563362/docs#application-note-2-3-iodophenoxy-
pyridine-in-medicinal-chemistry]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr00039a007
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2Fj.ccr.2004.09.014
https://www.google.com/url?sa=E&q=https%3A%2F%2Fjournals.asm.org%2Fdoi%2F10.1128%2FAAC.01620-17
https://www.google.com/url?sa=E&q=http%3A%2F%2Fwww.sciencepublishinggroup.com%2Fjournal%2Fpaperinfo%3Fjournalid%3D115%26doi%3D10.11648%2Fj.jddmc.20150101.11
https://www.benchchem.com/product/b8563362?utm_src=pdf-custom-synthesis#bc-rfq
https://eureka.patsnap.com/patent-CN103848839A
https://eureka.patsnap.com/patent-CN103848839A
https://ucalgary.scholaris.ca/items/5b536c7b-2166-48f9-a1b5-9b18f9325c39
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://www.benchchem.com/product/b8563362/docs#application-note-2-3-iodophenoxy-pyridine-in-medicinal-chemistry
https://www.benchchem.com/product/b8563362/docs#application-note-2-3-iodophenoxy-pyridine-in-medicinal-chemistry
https://www.benchchem.com/product/b8563362/docs#application-note-2-3-iodophenoxy-pyridine-in-medicinal-chemistry
https://www.benchchem.com/product/b8563362/docs#application-note-2-3-iodophenoxy-pyridine-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8563362?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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